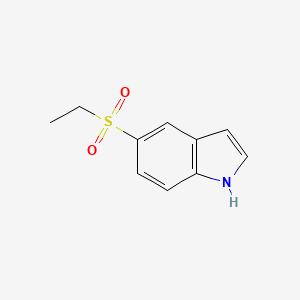

5-(ethylsulfonyl)-1H-indole

Descripción general

Descripción

5-(Ethylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The ethylsulfonyl group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the sulfonation of indole followed by alkylation

Industrial Production Methods

In industrial settings, the production of 5-(ethylsulfonyl)-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Solvents like ethanol and water are commonly used due to their cost-effectiveness and environmental friendliness.

Análisis De Reacciones Químicas

Types of Reactions

5-(Ethylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler indole derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperatures.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Simplified indole derivatives.

Substitution: Halogenated or nitrated indole compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of novel 5-(2-(phenylsulfonyl)ethyl)-1H-indole derivatives has been explored to develop commercially viable methods for producing these compounds . One approach involves reacting indole derivatives with aryl vinyl sulphones . Another involves reacting aniline derivatives with aryl sulphones .

Anti-Cancer Applications

Indole derivatives exhibit significant efficacy in cancer treatment, including combating drug-resistant cancer cells . For example, specific spiro-3-indolin-2-one compounds have shown promising antiproliferation properties against various human cancer cell lines, including MCF7, HCT116, A431, and PaCa .

Case Study: HCT116 Cell Line

Several synthesized agents have demonstrated enhanced anti-HCT116 properties, exceeding that of 5-fluorouracil, a potent drug against colon cancer . Compound 6m (R = 4-BrC6H4, R′ = Me, R″ = H) exhibited higher efficacy against HCT116 cells compared to standard references (IC50 = 3.236 µM for 6m , 20.43 µM for 5-fluorouracil, and 9.67 µM for sunitinib) . Compounds 6g , h , j‒l also showed promising efficacies against HCT116 cells (IC50 = 4.111‒4.944 µM) .

Case Study: A431 Cell Line

Compound 6m also emerged as a promising agent against A431 cells, with efficacy approximately 9.6 times greater than the standard reference (IC50 = 2.434 µM for 6m and 23.44 µM for 5-fluorouracil) . Compound 6k also displayed comparable potency (IC50 = 2.966 µM), with compounds 6d , f , i , j , l showing promising efficacies (IC50 = 3.694‒4.958 µM) .

Additional Research

One study prepared new (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives to determine their anticancer effects against colon, lung, breast, and skin cancers .

Anti-Infectious Disease Applications

Indole derivatives are also used in managing infectious diseases . One study showed that a title compound with a 5-ethylsulphonyl group had a more inhibitory effect against Pseudomonas aeruginosa than ampicillin and was more potent against Klebsiella pneumoniae and drug-resistant Bacillus subtilis . Additionally, certain indole derivatives, like Barakacin and its derivatives, have been identified as novel antiviral agents .

Neurodegenerative Disorders

Indole derivatives have gained importance in designing and developing drugs to treat various neurodegenerative disorders since the discovery of the indole derivative NC008-1 .

Other biological activities

Mecanismo De Acción

The mechanism of action of 5-(ethylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The ethylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-(Ethylsulfonyl)-2-methoxyaniline: Known for its pharmacological activities, including antitumor properties.

2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid: Used in the synthesis of pharmaceuticals like amisulpride.

Uniqueness

5-(Ethylsulfonyl)-1H-indole is unique due to its indole core structure combined with the ethylsulfonyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the indole structure or the specific functional group.

Actividad Biológica

5-(Ethylsulfonyl)-1H-indole is an organic compound belonging to the indole family, characterized by its ethylsulfonyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 16 µg/mL. Furthermore, derivatives of this compound have shown improved activity, with some analogues demonstrating MIC values as low as 0.25 µg/mL against MRSA, indicating a potential for development into therapeutic agents for resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been identified as a promising candidate in the design of inhibitors targeting various cancer-related pathways. For instance, compounds derived from this indole structure have been linked to the inhibition of the VEGFR2 receptor, which is crucial in tumor angiogenesis. The presence of the ethylsulfonyl group appears to enhance binding affinity and specificity towards these targets .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease processes. The sulfonyl group enhances the compound's binding capabilities, which can modulate enzyme activity or alter cellular signaling pathways. This mechanism is critical in understanding how the compound exerts its antimicrobial and anticancer effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-(Ethylsulfonyl)-2-methoxyaniline | Structure | Antitumor properties | Part of structure in several active compounds |

| 1-benzenesulfonyl-1H-indole | Structure | COX-2 inhibition | Potential anti-inflammatory applications |

| 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid | Structure | Enzyme inhibition | Used in drug development |

This table illustrates how variations in substituents can affect biological activity and therapeutic potential.

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers synthesized a series of indole derivatives, including those based on this compound. They evaluated their antimicrobial properties against various pathogens, including MRSA and Cryptococcus neoformans. The findings indicated that certain derivatives exhibited minimal cytotoxicity while maintaining strong antimicrobial effects, suggesting their potential as safe therapeutic agents .

Anticancer Research Insights

Another significant investigation focused on the anticancer properties of indole derivatives containing sulfonyl groups. This research demonstrated that compounds similar to this compound could effectively inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways associated with cancer progression. The results support further exploration into clinical applications for these compounds .

Propiedades

IUPAC Name |

5-ethylsulfonyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-2-14(12,13)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXGKRCXWPJQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.